

Quantum Chemical Calculations for Nitro-Substituted Isoxazolines: A Technical Guide

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Compound of Interest

Compound Name: 3-Nitro-4,5-dihydroisoxazole

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of nitro-substituted isoxazolines. These heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details the theoretical frameworks, computational methodologies, and experimental correlations that are crucial for understanding the reactivity, stability, and spectroscopic properties of these molecules.

Introduction to Nitro-Substituted Isoxazolines

Ioxazolines are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The introduction of a nitro group (-NO₂) to the isoxazoline ring can significantly influence its electronic structure, reactivity, and biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating the intricate details of these molecules at the atomic level. These computational methods allow for the prediction of molecular geometries, reaction mechanisms, and spectroscopic properties, providing insights that complement and guide experimental research.

Synthetic Routes to Nitro-Substituted Isoxazolines

The primary method for synthesizing nitro-substituted isoxazolines is the [3+2] cycloaddition reaction between a nitrile oxide and a nitro-substituted alkene.^[1] Other methods, such as the

cyclization of halo-nitro-propanes, have also been reported.[\[2\]](#)

Experimental Protocol: Synthesis of 5-Substituted 3-Nitro-2-isoxazolines via [3+2] Cycloaddition

This protocol is a generalized procedure based on the cycloaddition of a nitrile N-oxide with an electron-rich alkene.

Materials:

- Nitro-substituted formonitrile N-oxide
- Appropriate electron-rich alkene (e.g., isobutene)
- Solvent (e.g., toluene or nitromethane)
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

- Dissolve the nitro-substituted formonitrile N-oxide and a molar excess of the electron-rich alkene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.
- Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion of the reaction (disappearance of the starting materials), remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the desired 5-substituted 3-nitro-2-isoxazoline.
- Characterize the purified product using spectroscopic methods such as NMR (^1H , ^{13}C), IR, and mass spectrometry.

Quantum Chemical Computational Methodology

Quantum chemical calculations, predominantly using Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of nitro-substituted isoxazolines.

Computational Protocol: DFT Calculations

Software:

- Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

- Geometry Optimization: The molecular geometries of reactants, transition states, and products are optimized without any symmetry constraints. A commonly used functional is B3LYP or ω B97X-D, with a basis set such as 6-311+G(d,p).[\[2\]](#)[\[3\]](#)
- Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
- Solvation Effects: The influence of the solvent is often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[\[2\]](#)
- Spectroscopic Predictions:
 - NMR: ^1H and ^{13}C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.[\[3\]](#)[\[4\]](#)
 - IR: Infrared vibrational frequencies and intensities are obtained from the frequency calculations.
 - UV-Vis: Electronic absorption spectra are predicted using Time-Dependent DFT (TD-DFT) calculations.[\[5\]](#)

- Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that the located transition state connects the correct reactants and products.

Data Presentation: Calculated and Experimental Values

The following tables summarize typical quantitative data obtained from both experimental work and quantum chemical calculations for nitro-substituted isoxazolines.

Table 1: Calculated Thermodynamic and Kinetic Parameters for the [3+2] Cycloaddition Reaction[2]

Reaction Pathway	Reactants	Product	Solvent	ΔG (kcal/mol)	ΔG‡ (kcal/mol)
Path A	Nitro-formonitrile N-oxide + Isobutene	4,4-dimethyl-3-nitro-2-isoxazoline	Toluene	-25.8	15.2
Path B	Nitro-formonitrile N-oxide + Isobutene	5,5-dimethyl-3-nitro-2-isoxazoline	Toluene	-30.5	12.8
Path A	Nitro-formonitrile N-oxide + Isobutene	4,4-dimethyl-3-nitro-2-isoxazoline	Nitromethane	-26.1	14.9
Path B	Nitro-formonitrile N-oxide + Isobutene	5,5-dimethyl-3-nitro-2-isoxazoline	Nitromethane	-30.9	12.5

Table 2: Comparison of Experimental and Calculated ^{13}C NMR Chemical Shifts (ppm) for a Substituted Isoxazoline[3][4]

Carbon Atom	Experimental δ (ppm)	Calculated δ (ppm) (B3LYP/6-311+G(d,p))
C3	155.2	156.1
C4	52.8	53.5
C5	85.1	86.0

Table 3: Comparison of Experimental and Calculated IR Vibrational Frequencies (cm^{-1}) for a Nitro-Substituted Isoxazoline

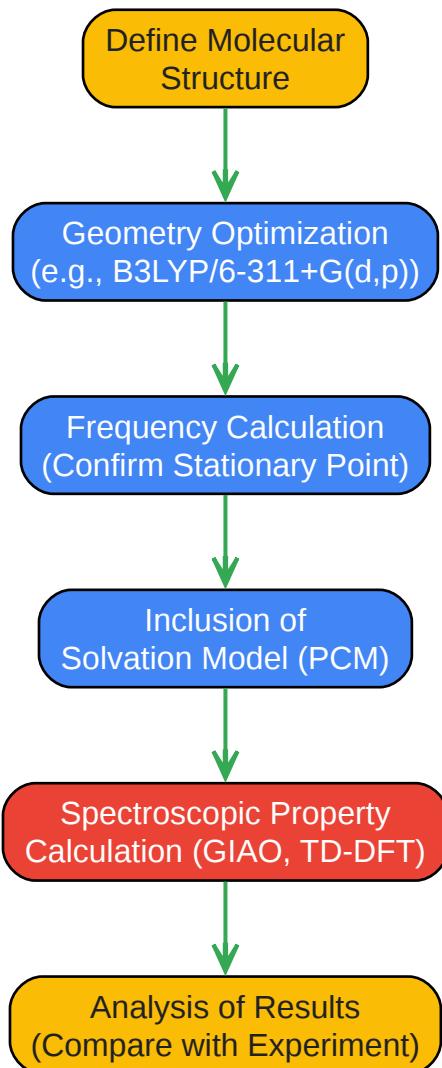
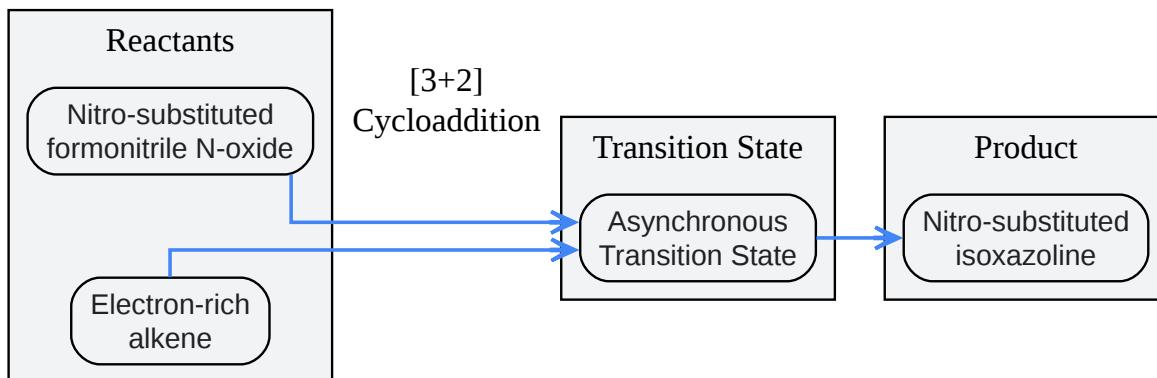
Vibrational Mode	Experimental ν (cm^{-1})	Calculated ν (cm^{-1}) (B3LYP/6-311+G(d,p))
NO ₂ asymmetric stretch	1560	1565
NO ₂ symmetric stretch	1350	1355
C=N stretch	1620	1625

Table 4: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (nm)[5]

Compound	Solvent	Experimental λ_{max} (nm)	Calculated λ_{max} (nm) (TD-DFT/B3LYP/6-311+G(d,p))
3-Nitro-5-phenylisoxazoline	Ethanol	265	268

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate important concepts in the study of nitro-substituted isoxazolines.



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